2-{2-(Acetyloxy)-3-[2-(acetyloxy)-5-methylbenzyl]-5-chlorobenzyl}-4-methylphenyl acetate
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Overview
Description
2-{2-(Acetyloxy)-3-[2-(acetyloxy)-5-methylbenzyl]-5-chlorobenzyl}-4-methylphenyl acetate is a complex organic compound characterized by multiple acetyloxy groups attached to a benzyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-(Acetyloxy)-3-[2-(acetyloxy)-5-methylbenzyl]-5-chlorobenzyl}-4-methylphenyl acetate typically involves multiple steps. One common approach is the esterification of the corresponding phenolic compound with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity reagents and controlled temperature and pressure conditions are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{2-(Acetyloxy)-3-[2-(acetyloxy)-5-methylbenzyl]-5-chlorobenzyl}-4-methylphenyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the acetyloxy groups are replaced by other nucleophiles such as hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Phenolic compounds.
Scientific Research Applications
2-{2-(Acetyloxy)-3-[2-(acetyloxy)-5-methylbenzyl]-5-chlorobenzyl}-4-methylphenyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-(Acetyloxy)-3-[2-(acetyloxy)-5-methylbenzyl]-5-chlorobenzyl}-4-methylphenyl acetate involves its interaction with specific molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may then interact with cellular components. The compound’s structure allows it to bind to certain enzymes, potentially inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Acetyloxy)ethyl-2-(2-naphthyl)acetate: Similar in structure but with a naphthyl group instead of a benzyl group.
Methyl acetoxyacetate: Contains a simpler structure with fewer acetyloxy groups.
Dodecanoic acid, 2-(acetyloxy)-, ethyl ester: Features a longer carbon chain and different ester groups.
Uniqueness
2-{2-(Acetyloxy)-3-[2-(acetyloxy)-5-methylbenzyl]-5-chlorobenzyl}-4-methylphenyl acetate is unique due to its multiple acetyloxy groups and the presence of both methyl and chlorobenzyl substituents
Properties
CAS No. |
6640-96-6 |
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Molecular Formula |
C28H27ClO6 |
Molecular Weight |
495.0 g/mol |
IUPAC Name |
[2-[[2-acetyloxy-3-[(2-acetyloxy-5-methylphenyl)methyl]-5-chlorophenyl]methyl]-4-methylphenyl] acetate |
InChI |
InChI=1S/C28H27ClO6/c1-16-6-8-26(33-18(3)30)21(10-16)12-23-14-25(29)15-24(28(23)35-20(5)32)13-22-11-17(2)7-9-27(22)34-19(4)31/h6-11,14-15H,12-13H2,1-5H3 |
InChI Key |
DQNUADHLJVXLGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C)CC2=CC(=CC(=C2OC(=O)C)CC3=C(C=CC(=C3)C)OC(=O)C)Cl |
Origin of Product |
United States |
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